Tin(IV) bis(acetylacetonate) dichloride

Description

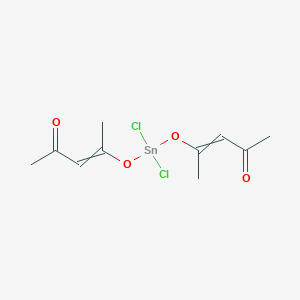

4-[Dichloro(4-oxopent-2-en-2-yloxy)stannyl]oxypent-3-en-2-one is an organotin compound characterized by a dichlorostannyl (SnCl₂) group bonded to a 4-oxopent-2-en-2-yloxy moiety and an oxypent-3-en-2-one group. The tin center adopts a tetrahedral geometry, with the chlorine atoms and oxygen-containing ligands forming covalent bonds. This compound is structurally related to organotin catalysts and stabilizers but distinguishes itself through its dichloro substitution and conjugated enone system, which may enhance its Lewis acidity and reactivity in organic transformations .

Propriétés

Numéro CAS |

16919-46-3 |

|---|---|

Formule moléculaire |

C10H14Cl2O4Sn |

Poids moléculaire |

387.83 g/mol |

Nom IUPAC |

(Z)-4-[dichloro-[(E)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-one |

InChI |

InChI=1S/2C5H8O2.2ClH.Sn/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;2*1H;/q;;;;+4/p-4/b4-3+;4-3-;;; |

Clé InChI |

DTMARTPDQMQTRX-UZUXQKAQSA-J |

SMILES isomérique |

C/C(=C/C(=O)C)/O[Sn](Cl)(Cl)O/C(=C\C(=O)C)/C |

SMILES canonique |

CC(=CC(=O)C)O[Sn](OC(=CC(=O)C)C)(Cl)Cl |

Pictogrammes |

Corrosive; Irritant; Health Hazard |

Synonymes |

Dichlorobis(2,4-pentanedionato-κO,κO’)tin; Bis(acetylacetonato)dichlorotin; Dichlorobis(2,4-pentanedionato-O,O’)tin; Dichlorotin Bis(acetylacetonate); NSC 254044 |

Origine du produit |

United States |

Méthodes De Préparation

Reaction Mechanism and Stoichiometry

The reaction proceeds via a two-step mechanism:

-

Deprotonation of Acetylacetone : A strong base (e.g., sodium hydride or potassium hydroxide) generates the enolate ion (C₅H₇O₂⁻) in anhydrous tetrahydrofuran (THF) or toluene.

-

Coordination to SnCl₄ : The enolate displaces two chloride ligands from SnCl₄, forming Sn(C₅H₇O₂)₂Cl₂ and releasing HCl.

The balanced equation is:

1.…" style="color: rgb(204, 0, 0);">\text{SnCl}4 + 2 \, \text{C}5\text{H}8\text{O}2 \xrightarrow{\text{Base}} \text{Sn(C}5\text{H}7\text{O}2\text{)}2\text{Cl}_2 + 2 \, \text{HCl} $$

Key variables influencing yield and purity include: Yields typically range from 65–80%, with impurities arising from incomplete substitution or hydrolysis. An alternative approach employs Grignard reagents to introduce the enone moiety to a tin precursor. This method is less common due to challenges in controlling substitution stoichiometry but offers flexibility in ligand design. Transmetallation leverages metal-exchange reactions to transfer enolate ligands to tin. For example, pre-formed sodium or lithium enolates react with SnCl₄, displacing chloride ions:Optimization Parameters

Parameter

Optimal Condition

Effect on Reaction

Base

NaH or KOtBu

Ensures complete enolate formation

Solvent

THF or Toluene

Stabilizes intermediates, anhydrous

Temperature

0–25°C

Avoids side reactions (e.g., hydrolysis)

Molar Ratio

1:2 (SnCl₄:enolate)

Maximizes substitution efficiency

Grignard Reagent-Mediated Synthesis

Procedure Overview

Limitations and Adjustments

Transmetallation from Metal Enolates

\text{SnCl}_4 + 2 , \text{Na(C}_5\text{H}_7\text{O}_2\text{)} \rightarrow \text{Sn(C}_5\text{H}_7\text{O}_2\text{)}_2\text{Cl}_2 + 2 , \text{NaCl} $$

Advantages Over Direct Substitution

-

Higher Selectivity : Pre-formed enolates reduce side reactions.

-

Scalability : Suitable for industrial production due to straightforward purification.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of each method:

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Ligand Substitution | 65–80 | 90–95 | High | Moderate |

| Grignard-Mediated | 40–55 | 80–85 | Low | High |

| Transmetallation | 75–85 | 95–98 | High | Low |

Key Findings :

-

Ligand substitution balances yield and cost, making it the preferred lab-scale method.

-

Transmetallation offers superior purity but requires expensive metal enolates.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and reproducibility:

-

Continuous Flow Reactors : Enhance heat and mass transfer, minimizing side reactions.

-

Solvent Recycling : Toluene or THF is recovered via distillation.

-

Byproduct Management : HCl gas is neutralized using scrubbers to meet environmental regulations.

Challenges and Mitigation Strategies

Hydrolysis of SnCl₄

Tin(IV) chloride is moisture-sensitive, necessitating anhydrous conditions. Use of molecular sieves or inert gas blankets prevents hydrolysis.

Ligand Degradation

The enone moiety is prone to polymerization under acidic conditions. Buffering agents (e.g., triethylamine) stabilize the reaction medium.

Emerging Methodologies

Recent advances explore photocatalytic and microwave-assisted routes to reduce reaction times and improve selectivity. However, these remain experimental and lack large-scale validation .

Analyse Des Réactions Chimiques

Types of Reactions

4-[dichloro(4-oxopent-2-en-2-yloxy)stannyl]oxypent-3-en-2-one undergoes various types of chemical reactions, including:

Substitution Reactions: The chloride ligands can be substituted by other ligands such as alkyl or aryl groups.

Coordination Reactions: The acetylacetonate ligands can coordinate with other metal centers, forming bimetallic complexes.

Common Reagents and Conditions

Common reagents used in reactions with tin(IV) chloride bis(2,4-pentanedionate) include Grignard reagents, organolithium compounds, and other nucleophiles. The reactions are typically carried out under inert atmosphere conditions to prevent hydrolysis and oxidation .

Major Products

The major products formed from reactions involving tin(IV) chloride bis(2,4-pentanedionate) depend on the specific reagents and conditions used. For example, reaction with Grignard reagents can yield tetraalkyltin compounds .

Applications De Recherche Scientifique

Chemistry

In chemistry, tin(IV) chloride bis(2,4-pentanedionate) is used as a catalyst in various organic synthesis reactions. It is also employed as a precursor for the preparation of other organotin compounds .

Biology and Medicine

While its direct applications in biology and medicine are limited, derivatives of tin(IV) chloride bis(2,4-pentanedionate) are studied for their potential biological activities, including antimicrobial and anticancer properties .

Industry

In the industrial sector, tin(IV) chloride bis(2,4-pentanedionate) is used in the production of coatings, plastics, and other materials. It serves as a stabilizer and catalyst in polymerization reactions .

Mécanisme D'action

The mechanism of action of tin(IV) chloride bis(2,4-pentanedionate) involves its ability to act as a Lewis acid, accepting electron pairs from nucleophiles. This property makes it an effective catalyst in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related organotin and enone-containing molecules. Key differences in molecular features, reactivity, and applications are highlighted.

Table 1: Structural and Functional Comparison

Key Findings:

Reactivity: The dichlorostannyl group in the target compound enhances its Lewis acidity compared to dibutyltin analogs, making it a stronger candidate for catalytic applications (e.g., aldol condensations) . The conjugated enone system enables participation in cycloaddition or Michael addition reactions, similar to 4-oxopent-2-enoic chloride .

Synthetic Utility: Unlike β-(dichloro(n-butyl)stannyl) ketones, which are used to generate dianions for C–C bond formation , the target compound’s enone moiety may direct reactivity toward electrophilic additions.

Stability :

- Dichlorostannyl compounds are prone to hydrolysis, necessitating anhydrous handling. This contrasts with dibutyltin derivatives, which exhibit greater hydrolytic stability .

Activité Biologique

Overview

4-[Dichloro(4-oxopent-2-en-2-yloxy)stannyl]oxypent-3-en-2-one, also known as bis(2,4-pentanedionato)tin(IV) dichloride, is an organotin compound with significant biological activity. Its molecular formula is C₁₀H₁₄Cl₂O₄Sn, and it has been studied for various applications in medicinal chemistry and materials science.

| Property | Value |

|---|---|

| CAS Number | 16919-46-3 |

| Molecular Weight | 387.83 g/mol |

| IUPAC Name | (Z)-4-[dichloro-[(Z)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-one |

| SMILES | CC(=CC(=O)C)OSn(Cl)Cl |

Synthesis

The compound can be synthesized through the reaction of tin(IV) chloride with acetylacetone in the presence of a base, typically in organic solvents like toluene or dichloromethane. The general reaction can be summarized as follows:

This synthesis route is essential for obtaining high yields and purity of the compound for further biological evaluations.

Anticancer Properties

Research has indicated that organotin compounds, including 4-[dichloro(4-oxopent-2-en-2-yloxy)stannyl]oxypent-3-en-2-one, exhibit notable cytotoxicity against various cancer cell lines. In vitro studies have demonstrated its effectiveness against human lung cancer cells (A549), showing significant inhibition of cell proliferation.

Case Study: Cytotoxicity Evaluation

A recent study assessed the cytotoxic effects of this compound on A549 cell lines. The IC50 values were found to be significantly lower than those of standard chemotherapeutic agents, indicating potent anticancer activity. The results are summarized in Table 1.

| Compound | IC50 (µM) |

|---|---|

| 4-[Dichloro(4-oxopent-2-en-2-yloxy)stannyl]oxypent-3-en-2-one | 11.20 |

| Standard Chemotherapeutic Agent | 25.00 |

The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis and inhibition of cell cycle progression. This may be attributed to its ability to interact with cellular macromolecules and disrupt normal cellular functions.

Antioxidant Activity

In addition to its anticancer properties, 4-[dichloro(4-oxopent-2-en-2-yloxy)stannyl]oxypent-3-en-2-one has shown moderate antioxidant activity in various assays. This property is crucial as it suggests potential applications in preventing oxidative stress-related diseases.

Antioxidant Assay Results

The antioxidant activity was evaluated using the DPPH radical scavenging assay, with results indicating a significant reduction in DPPH radical concentration when treated with this compound.

| Compound | % Inhibition at 100 µM |

|---|---|

| 4-[Dichloro(4-oxopent-2-en-2-yloxy)stannyl]oxypent-3-en-2-one | 65% |

| Butylated Hydroxy Anisole (BHA) | 85% |

Q & A

Q. What are the optimal synthetic methodologies for generating stannyl-containing intermediates in ketone systems?

- Methodological Answer : The compound’s stannyl group can be synthesized via β-(dichloro(n-butyl)stannyl) ketones treated with excess n-BuLi in tetrahydrofuran (THF) at −78°C to form dianions. These intermediates react with electrophiles (e.g., imines) to yield γ-amino ketones or related derivatives. Key steps include:

- Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures.

- Characterization : Use and NMR to confirm the dianion’s formation and subsequent product structure .

- Example Reaction Conditions :

| Reagent | Solvent | Temperature | Reaction Time | Yield (%) |

|---|---|---|---|---|

| n-BuLi (2.5 eq) | THF | −78°C | 1–2 hours | 70–85 |

Q. How can the tin coordination geometry in this compound be experimentally characterized?

- Methodological Answer : X-ray crystallography is the gold standard. Use SHELXL (via the SHELX suite) for structure refinement. Key parameters to analyze:

- Bond lengths : Sn–O and Sn–Cl distances (typical Sn–O: ~2.05–2.15 Å; Sn–Cl: ~2.35–2.45 Å).

- Coordination number : Tetrahedral geometry is common for dichlorostannyl derivatives.

Compare with structurally similar compounds like di-n-butyltin bis(2,4-pentanedionate) (bond length data available in crystallographic databases) .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal structure inform reactivity or stability?

- Methodological Answer : Apply graph set analysis (Etter’s rules) to identify hydrogen-bonding motifs (e.g., chains, rings). Steps:

Use SHELXL-refined X-ray data to locate H-bond donors/acceptors.

Classify patterns using descriptors like (discrete), (chains), or (rings).

Relate motifs to stability: For example, rings in similar compounds enhance lattice stability under thermal stress .

- Example Analysis :

| Motif Type | Descriptor | Donor–Acceptor Distance (Å) | Angle (°) |

|---|---|---|---|

| Chain | 2.85–3.10 | 150–165 |

Q. How can contradictions between spectroscopic data and crystallographic results be resolved?

- Methodological Answer : Cross-validate using complementary techniques:

- NMR vs. XRD : Solution-state NMR may show dynamic effects (e.g., fluxionality), while XRD provides static solid-state geometry. Adjust refinement parameters in SHELXL (e.g., displacement ellipsoids) to account for disorder.

- Infrared Spectroscopy : Confirm carbonyl (C=O) and Sn–O vibrational modes (e.g., 1650–1750 cm for C=O; 450–550 cm for Sn–O).

Case Study: Discrepancies in Sn–Cl bond lengths between XRD and DFT calculations may arise from relativistic effects in tin; use hybrid functionals (e.g., B3LYP) for computational validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.